Lidamidine-d3 Hydrochloride

Bioanalytical Chemistry LC-MS/MS Pharmacokinetic Studies

Lidamidine-d3 Hydrochloride is the deuterium-labeled isotopologue of Lidamidine Hydrochloride (WHR-1142A), a non-narcotic, non-anticholinergic α₂-adrenergic receptor agonist that was clinically developed for the symptomatic treatment of diarrheal diseases. As a trideuterated analog incorporating three deuterium atoms at the methylamidino moiety (molecular formula: C₁₁H₁₄D₃ClN₄O; molecular weight: 259.75 g/mol), this compound is specifically designed to serve as a stable, isotopically distinct internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of the parent drug, Lidamidine, in biological matrices.

Molecular Formula C₁₁H₁₄D₃ClN₄O
Molecular Weight 259.75
Cat. No. B1163002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidamidine-d3 Hydrochloride
Molecular FormulaC₁₁H₁₄D₃ClN₄O
Molecular Weight259.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lidamidine-d3 Hydrochloride: A Specialized Stable Isotope-Labeled Internal Standard for Quantitative Antidiarrheal Research


Lidamidine-d3 Hydrochloride is the deuterium-labeled isotopologue of Lidamidine Hydrochloride (WHR-1142A), a non-narcotic, non-anticholinergic α₂-adrenergic receptor agonist that was clinically developed for the symptomatic treatment of diarrheal diseases [1]. As a trideuterated analog incorporating three deuterium atoms at the methylamidino moiety (molecular formula: C₁₁H₁₄D₃ClN₄O; molecular weight: 259.75 g/mol), this compound is specifically designed to serve as a stable, isotopically distinct internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of the parent drug, Lidamidine, in biological matrices [2].

In-class α₂-Agonist Antidiarrheals & Deuterated Standards Are Not Interchangeable: A Quantification & Pharmacology Rationale


Selecting an appropriate compound for antidiarrheal research or analytical bioanalysis demands a decision framework that recognizes two distinct dimensions of non-interchangeability. First, from a pharmacological perspective, Lidamidine demonstrates a unique profile relative to other α₂-adrenergic agonists and standard antidiarrheals: it lacks the central nervous system effects of clonidine due to poor blood–brain barrier penetration, and it fundamentally diverges from loperamide by acting on peripheral α₂-adrenoceptors rather than opioid receptors [1]. Second, from an analytical perspective, precise quantification of the parent drug, Lidamidine, in biological samples via LC-MS/MS is fundamentally compromised without a sufficiently distinct internal standard to correct for matrix effects, extraction losses, and ionization variability; generic, unlabeled structural analogs cannot replicate the co-eluting, isotopically matched quantification accuracy of the d₃-labeled isotopologue, Lidamidine-d3 Hydrochloride .

Quantitative Differentiation of Lidamidine-d3 Hydrochloride: Evidence for Analytical & Pharmacological Selection


Isotopic Purity for LC-MS/MS Internal Standardization: Lidamidine-d3 vs. Unlabeled Lidamidine

Lidamidine-d3 Hydrochloride provides a stable isotopic internal standard for the quantification of Lidamidine in biological samples via LC-MS/MS. The compound exhibits a molecular ion mass shift of +3.02 Da (monoisotopic) relative to the unlabeled parent molecule (Lidamidine, C₁₁H₁₆N₄O·HCl; molecular weight 256.73 g/mol vs. 259.75 g/mol for the d₃ isotopologue), producing a distinct precursor-to-product ion transition that minimizes cross-talk and isotopic interference in selected reaction monitoring (SRM) assays. This mass difference enables baseline chromatographic separation when spiked into blank biological matrices, a prerequisite for accurate and precise quantification . While the parent drug undergoes extensive first-pass metabolism (>90% prior to excretion in rat and monkey models) and exhibits a short elimination half-life (30 min in rat; 1 h in monkey), the deuterated IS co-elutes with the analyte, correcting for ion suppression and recovery variances inherent in complex sample preparation workflows, thereby improving analytical accuracy over non-isotopic analog IS approaches [1].

Bioanalytical Chemistry LC-MS/MS Pharmacokinetic Studies Internal Standard

Peripheral α₂-Adrenergic Agonism without Central Side Effects: Lidamidine vs. Clonidine

Lidamidine exerts its antidiarrheal effects primarily through activation of peripheral α₂-adrenoceptors, with minimal central nervous system penetration. In contrast, the clinically used α₂-agonist clonidine readily crosses the blood–brain barrier, leading to centrally mediated sedation, hypotension, and bradycardia that limit its utility for gastrointestinal disorders [1]. In comparative studies in the rat, both clonidine and lidamidine inhibited castor oil-induced diarrhea, but clonidine and lidamidine, unlike loperamide, induced diuresis at doses exceeding therapeutic antidiarrheal levels. Critically, clonidine produced autonomic and central side effects (piloerection, hypotonia, exophthalmos, and ataxia) at doses overlapping its antidiarrheal dose range, whereas lidamidine's poor blood–brain barrier penetration makes it devoid of these centrally mediated effects at therapeutic doses [2].

Gastrointestinal Pharmacology Antidiarrheal Mechanism Selectivity Side-Effect Profile

Divergent Mechanism of Action: Lidamidine as an α₂-Agonist vs. Loperamide as a μ-Opioid Agonist in Isolated Colonic Motility

In isolated cat colon circular muscle strips, lidamidine hydrochloride and loperamide exhibit fundamentally different pharmacodynamic profiles. Both drugs concentration-dependently increased spontaneous contractions, but their potencies and efficacies diverge markedly: loperamide was approximately 4,800-fold more potent, with a threshold EC50 of 2.9 × 10⁻⁹ M versus lidamidine's EC50 of 1.4 × 10⁻⁵ M. Conversely, lidamidine demonstrated greater maximum efficacy (EC100 = 10⁻⁴ M versus 2.7 × 10⁻⁷ M for loperamide), indicating a more robust maximal effect on contractility [1]. Critically, loperamide's motor effect was antagonized by the opioid receptor blocker naloxone, consistent with its μ-opioid receptor mechanism, whereas lidamidine's action was resistant to naloxone and unmasked by tetrodotoxin and α-adrenergic inhibitors, pointing to a distinct, non-opioid mechanism involving tonic neuronal inhibition [1].

Smooth Muscle Pharmacology Colonic Motility Receptor Mechanism Drug Screening

Divergent Effects on Gastric Emptying and Small Bowel Transit in Humans: Lidamidine vs. Loperamide

A double-blind, randomized study in 24 healthy volunteers evaluated the effects of lidamidine hydrochloride (12 and 18 mg), loperamide, and placebo on solid-phase gastric emptying (scintigraphy) and small bowel transit time (lactulose-hydrogen breath test). Lidamidine significantly delayed gastric emptying, as indicated by an increased area under the gastric emptying curve in both the 12 mg and 18 mg dose groups compared to loperamide and placebo (p < 0.05). In contrast, lidamidine had no significant effect on small intestinal transit, whereas loperamide significantly prolonged transit compared to both placebo and lidamidine (p < 0.001) [1]. This differential motility profile suggests that the antidiarrheal efficacy of lidamidine derives primarily from enhanced mucosal absorption or inhibition of secretion, rather than from retardation of intestinal propulsive motility, a functional separation from loperamide's predominantly motility-based antidiarrheal mechanism [1].

Gastrointestinal Motility Gastric Emptying Human Clinical Study Pharmacodynamic Differentiation

Superior In Vivo Antidiarrheal Potency and Lack of Tolerance: Lidamidine vs. Diphenoxylate and Loperamide

In a head-to-head preclinical comparison, lidamidine hydrochloride demonstrated quantitatively superior antidiarrheal potency compared to both diphenoxylate and loperamide in the castor oil-induced diarrhea model. Lidamidine inhibited diarrhea with an ED50 of 1.8 mg/kg p.o., and a 16 mg/kg p.o. dose maintained diarrhea suppression for at least 6 hours. Most notably, unlike diphenoxylate, repeated administration of lidamidine did not produce tolerance to its antidiarrheal effect [1]. The compound also inhibited intestinal secretion induced by cholera toxin, expanding its mechanistic profile beyond motility reduction to direct antisecretory activity [1], a finding corroborated by human jejunal perfusion studies where lidamidine (10 mg p.o.) significantly reduced prostaglandin E₂-stimulated secretion (p < 0.05) [2].

Antidiarrheal Efficacy Castor Oil-Induced Diarrhea Drug Tolerance Preclinical Pharmacology

Extensive Metabolic Clearance and Quantitative Urinary Recovery Profiles: Lidamidine-d3 as an IS for Human ADME Studies vs. Unlabeled Lidamidine

Human mass balance studies with ¹⁴C-lidamidine reveal virtually complete urinary elimination, with 98.2 ± 0.5% (SD) of the administered radioactivity recovered in urine following an 8 mg oral dose [1]. This finding is consistent with preclinical data showing >90% metabolic clearance in both rat and monkey, with a parent half-life of 30 min in rat and 1 h in monkey [2]. The combination of extensive first-pass metabolism, short half-life, and near-total recovery in urine creates a demanding analytical challenge: accurate quantification of the low-circulating parent drug requires an internal standard that precisely corrects for matrix-dependent ionization suppression or enhancement. Lidamidine-d3 Hydrochloride is ideally suited for this task, providing isotopic dilution correction that unlabeled structural analogs cannot achieve due to differential retention times and ionization efficiencies in electrospray ionization LC-MS/MS .

Drug Metabolism Pharmacokinetics Mass Balance Studies Isotope Dilution LC-MS

Optimized Application Scenarios for Lidamidine-d3 Hydrochloride in Analytical and Pharmacological Research


Quantitative LC-MS/MS Bioanalysis of Lidamidine in Preclinical and Clinical Pharmacokinetic Studies

Lidamidine-d3 Hydrochloride is the definitive internal standard for the accurate quantification of the parent drug, Lidamidine, in plasma, urine, and tissue homogenates via stable isotope dilution LC-MS/MS. Its co-elution with the analyte and identical ionization efficiency correct for matrix effects, enabling robust measurement of the extensively metabolized parent compound, which exhibits a short half-life (30–60 min) and >90% metabolic clearance in preclinical species [1]. This application is critical for pharmaceutical companies and contract research organizations conducting preclinical ADME or clinical pharmacokinetic trials with lidamidine formulations.

In Vitro Pharmacodynamic Discrimination of Non-Opioid vs. Opioid Antidiarrheal Mechanisms in Isolated Smooth Muscle Preparations

The parent compound, Lidamidine Hydrochloride, serves as a mechanistically specific pharmacological tool for studies of α₂-adrenoceptor-mediated inhibition of gastrointestinal smooth muscle contraction. Its lack of naloxone sensitivity, in contrast to loperamide, allows researchers to discern non-opioid mechanisms of action in isolated organ bath experiments [2]. Lidamidine-d3 Hydrochloride enables the quantification of experimental drug levels in related in vitro pharmacokinetic-pharmacodynamic (PK-PD) correlation studies.

Functional Differentiation of Gastric vs. Intestinal Motility Effects in Human Gastrointestinal Transit Studies

Clinical pharmacologists can exploit the unique motility signature of Lidamidine Hydrochloride—significant delay in gastric emptying without significant effect on small bowel transit—to study the contribution of gastroparesis-like effects to overall antidiarrheal efficacy, a profile that is distinctly separate from loperamide's intestinal transit-slowing action [3]. Lidamidine-d3 Hydrochloride supports the bioanalytical infrastructure for such clinical studies by enabling the precise monitoring of systemic drug exposure.

Antidiarrheal Efficacy Research Without Tolerance Development Confounding

In longitudinal preclinical models of diarrheal disease, Lidamidine Hydrochloride provides a sustained antidiarrheal effect over repeated dosing periods due to its demonstrated lack of tolerance development, unlike diphenoxylate [4]. This makes it a superior candidate for chronic diarrhea research programs. The deuterated analog, Lidamidine-d3 Hydrochloride, is the appropriate internal standard for quantifying lidamidine concentrations in samples derived from these multi-day drug administration studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lidamidine-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.